N-Isobutyl-2'-deoxyguanosine is a modified nucleoside derived from guanosine, characterized by the addition of an isobutyl group at the nitrogen position of the base. This compound is significant in biochemical research due to its potential applications in genetics, cancer therapy, and antiviral treatment. It serves as a building block for synthesizing various nucleic acid analogs and is studied for its ability to induce DNA damage, making it a valuable tool in molecular biology.
N-Isobutyl-2'-deoxyguanosine can be synthesized from guanosine through a series of chemical modifications. The synthesis typically involves protecting groups to facilitate selective reactions, followed by deprotection to yield the final product.
This compound falls under the category of nucleoside analogs, which are structurally similar to nucleosides but contain modifications that alter their biological activity. N-Isobutyl-2'-deoxyguanosine is classified as a purine nucleoside analog due to its structural relation to guanosine.
The synthesis of N-Isobutyl-2'-deoxyguanosine involves several key steps:
Common reagents used in the synthesis include:
N-Isobutyl-2'-deoxyguanosine has a complex molecular structure characterized by:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, which confirm the presence of the isobutyl modification and help elucidate its configuration .
N-Isobutyl-2'-deoxyguanosine can participate in various chemical reactions:
Common reagents for these reactions include:
Reaction conditions typically require careful control of temperature and pH to ensure specificity and yield .
The mechanism of action for N-Isobutyl-2'-deoxyguanosine primarily involves its phosphorylation within cells, converting it into its active triphosphate form. This active form competes with natural nucleotides during DNA synthesis, inhibiting viral polymerases and leading to disrupted viral replication processes.
Studies indicate that N-Isobutyl-2'-deoxyguanosine acts as a competitive inhibitor for various polymerases, effectively blocking further elongation of viral nucleic acid chains . This mechanism underlies its potential therapeutic applications in antiviral drug development.
Purity levels are often assessed using High Performance Liquid Chromatography (HPLC), with minimum purity reported at 98% .
N-Isobutyl-2'-deoxyguanosine has several scientific applications:
N-Isobutyl-2'-deoxyguanosine is systematically named as 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one according to IUPAC conventions [4] [5] [8]. This nomenclature precisely defines:
The molecular formula is C₁₄H₂₁N₅O₄, with a molecular weight of 323.35 g/mol [2] [4] [6]. This represents a modification of unmodified 2'-deoxyguanosine (C₁₀H₁₃N₅O₄; MW 267.24 g/mol) through replacement of the hydrogen at the exocyclic N2-amino group with an isobutyl moiety (C₄H₉) [7]. Key structural features include:
Table 1: Molecular Property Comparison
Property | N-Isobutyl-2'-deoxyguanosine | 2'-Deoxyguanosine |
---|---|---|
Molecular Formula | C₁₄H₂₁N₅O₄ | C₁₀H₁₃N₅O₄ |
Molecular Weight | 323.35 g/mol | 267.24 g/mol |
C2 Substituent | 2-Methylpropylamino | Amino |
Calculated Density | 1.62 g/cm³ | 1.74 g/cm³* |
Water Solubility | 0.65 g/L (25°C) | Highly soluble |
*Estimated from [3]
While high-quality crystal structures of unmodified 2'-deoxyguanosine have been determined (e.g., the dimethyl sulfoxide disolvate with orthorhombic P2₁2₁2₁ symmetry) [3], direct crystallographic data for N-Isobutyl-2'-deoxyguanosine remains unreported in the surveyed literature. However, insights can be inferred from structural principles:
Sugar Puckering: Likely adopts either C3'-endo (found in A-DNA) or C2'-endo (B-DNA) conformations. Unmodified 2'-deoxyguanosine in DMSO disolvate exhibits C3'-endo envelope conformation with pseudorotation angle P = 18° [3].
Glycosidic Torsion Angle (χ): Expected near -160° (anti conformation), similar to the -165.6° observed in 2'-deoxyguanosine·2DMSO [3]. The isobutyl group may slightly perturb this due to steric factors.
Hydrogen Bonding: The N2-isobutyl substitution eliminates two H-bond donors present in natural deoxyguanosine, fundamentally altering base-pairing capacity. Instead of forming three H-bonds like guanine, this derivative can only act as H-bond acceptor at O6 and N7 positions.
Table 2: Expected Conformational Parameters Based on Analogous Structures
Parameter | Expected Value | Biological Implication |
---|---|---|
Glycosidic Bond (χ) | -150° to -160° | Anti conformation for base stacking |
Sugar Pucker (δ) | C2'-endo or C3'-endo | DNA duplex flexibility |
Exocyclic Rotamer | syn periplanar | Alters minor groove recognition |
H-Bond Donor Capacity | 1 (O5' or O3') | Reduced vs. natural nucleosides |
NMR Spectroscopy: Though direct NMR data for N-Isobutyl-2'-deoxyguanosine isn't provided, the structure of unmodified 2'-deoxyguanosine shows characteristic signals at δ 10.6 (H1), δ 6.5 (H8), and δ 4.3 (H1') [7]. Key anticipated changes due to N-isobutylation:
IR Spectroscopy: The modified nucleoside should exhibit:
UV-Vis Spectroscopy: Exhibits λₘₐₓ ≈ 252–254 nm (similar to deoxyguanosine) with molar extinction coefficient ε ~12,400 L·mol⁻¹·cm⁻¹ [4] [8]. The isobutyl group induces a 2–3 nm blue shift compared to N2-acylated derivatives.
Mass Spectrometry: The compound displays MH⁺ peak at m/z 324.2 (positive mode) with characteristic fragments at:
The isobutyl modification induces significant structural and functional divergence from natural 2'-deoxyguanosine:
Hydrogen Bonding Capacity:
H-Bond Site | 2'-Deoxyguanosine | N-Isobutyl Derivative |
---|---|---|
N2 | H-donor (×2 H atoms) | No donor capacity |
O6 | H-acceptor | H-acceptor |
N7 | H-acceptor | H-acceptor |
This loss of donor capacity prevents Watson-Crick pairing with cytidine and Hoogsteen pairing motifs [3].
Conformational Stability:
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